![molecular formula C9H11ClO B1600271 3-(3-Chlorophenyl)propan-1-ol CAS No. 22991-03-3](/img/structure/B1600271.png)
3-(3-Chlorophenyl)propan-1-ol
Overview
Description
“3-(3-Chlorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11ClO . It is also known as “Pitolisant Impurity 10” and "Benzenepropanol, 3-chloro-" .
Synthesis Analysis
The synthesis of “3-(3-Chlorophenyl)propan-1-ol” involves the reaction of “3-(3-chlorophenyl)propanoic acid” with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C under an inert atmosphere .Molecular Structure Analysis
The molecular weight of “3-(3-Chlorophenyl)propan-1-ol” is 170.64 . The InChI code for this compound is "1S/C9H11ClO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2" .Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)propan-1-ol” has a density of 1.2±0.1 g/cm3 . The boiling point is 270.7±15.0 °C at 760 mmHg . The flash point is 117.5±20.4 °C .Scientific Research Applications
Preparation of Aldo-Keto Reductase Inhibitors
“3-(3-Chlorophenyl)propan-1-ol” is used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives, which serve as Aldo-Keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in detoxification processes, and their inhibitors have potential therapeutic applications.
Chemical Synthesis
This compound can be used in various chemical synthesis processes. For instance, it can be used in the selective formation of propan-1-ol from propylene via a chemical process . This highlights its role in the production of other important chemical compounds.
Antimicrobial Applications
While not directly related to “3-(3-Chlorophenyl)propan-1-ol”, it’s worth noting that similar compounds like Propan-1-ol have been found to have antimicrobial properties . It’s possible that “3-(3-Chlorophenyl)propan-1-ol” could have similar applications, but further research would be needed to confirm this.
Material for Further Derivatives
“3-(3-Chlorophenyl)propan-1-ol” can serve as a starting material for the synthesis of further derivatives. For example, it can be used to produce compounds like “3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol” and "3-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol" . These derivatives can have a variety of applications in different fields of research.
Mechanism of Action
Target of Action
It is known that the compound is used in the preparation of 2-oxo-2h-chromene-3-carboxylic acid amide derivatives as aldo-keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.
Mode of Action
Given its use in the synthesis of aldo-keto reductase inhibitors, it may interact with these enzymes and inhibit their activity . This could result in the accumulation of aldehydes and ketones, potentially leading to various biochemical changes.
Biochemical Pathways
As an aldo-keto reductase inhibitor, it could potentially impact pathways involving the metabolism of aldehydes and ketones .
Result of Action
As an aldo-keto reductase inhibitor, it could potentially lead to the accumulation of aldehydes and ketones in the body .
properties
IUPAC Name |
3-(3-chlorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMWIXPCKLTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433708 | |
Record name | 3-(3-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)propan-1-ol | |
CAS RN |
22991-03-3 | |
Record name | 3-(3-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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